Cas no 1190310-81-6 (3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine)
![3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine structure](https://ja.kuujia.com/scimg/cas/1190310-81-6x500.png)
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine 化学的及び物理的性質
名前と識別子
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- 3-BroMo-4-fluoro-6--azaindole
- 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
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- MDL: MFCD12963388
- インチ: 1S/C7H4BrFN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H
- InChIKey: SXBUMHAQGOZTBK-UHFFFAOYSA-N
- SMILES: C1=NC=C(F)C2C(Br)=CNC1=2
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96100-500MG |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 97% | 500MG |
¥ 4,270.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y1101507-100mg |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 97% | 100mg |
$300 | 2025-02-20 | |
eNovation Chemicals LLC | Y1101507-500MG |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 97% | 500mg |
$800 | 2024-07-21 | |
eNovation Chemicals LLC | Y1101507-1G |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 97% | 1g |
$1205 | 2025-02-20 | |
eNovation Chemicals LLC | Y1101507-100mg |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 97% | 100mg |
$300 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380080-100mg |
3-Bromo-4-fluoro-1h-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 98% | 100mg |
¥2448.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96100-500mg |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 97% | 500mg |
¥4266.0 | 2024-04-25 | |
A2B Chem LLC | AA22439-100mg |
1H-Pyrrolo[2,3-c]pyridine, 3-bromo-4-fluoro- |
1190310-81-6 | 95% | 100mg |
$514.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96100-1.0g |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 97% | 1.0g |
¥6397.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96100-100.0mg |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine |
1190310-81-6 | 97% | 100.0mg |
¥1603.0000 | 2024-07-28 |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridineに関する追加情報
3-Bromo-4-Fluoro-1H-Pyrrolo[2,3-C]Pyridine: A Comprehensive Overview
3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, also known by its CAS number CAS No. 1190310-81-6, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are fused bicyclic structures combining a pyrrole ring and a pyridine ring. The presence of bromine and fluorine substituents at the 3 and 4 positions, respectively, imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and applications.
The synthesis of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step processes that leverage advanced methodologies in organic synthesis. Recent studies have highlighted the use of microwave-assisted synthesis and catalytic cross-coupling reactions to achieve high yields and purity. For instance, researchers have employed palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce functional groups onto the pyrrolopyridine scaffold, enabling the construction of diverse derivatives with potential bioactivity.
The structural uniqueness of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine has made it a valuable intermediate in drug discovery programs. Its ability to act as a building block for more complex molecules has been exploited in the development of kinase inhibitors, which are critical in anticancer therapies. Recent findings from preclinical studies suggest that derivatives of this compound exhibit potent inhibitory activity against key oncogenic kinases such as Aurora kinases and CDKs (cyclin-dependent kinases). These results underscore its potential as a lead compound for further optimization in therapeutic development.
In addition to its role in drug discovery, 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine has found applications in materials science. Its aromaticity and electron-deficient nature make it a promising candidate for use in organic electronics. Researchers have explored its incorporation into π-conjugated systems for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in this area have demonstrated improved charge transport properties when this compound is integrated into polymer frameworks.
The study of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine has also contributed to our understanding of heterocyclic chemistry. Its reactivity patterns under various reaction conditions have been extensively investigated, providing insights into the mechanisms of nucleophilic aromatic substitution and electrophilic aromatic substitution on fused bicyclic systems. These studies have not only enhanced our synthetic capabilities but also opened new avenues for the design of bioactive molecules with tailored properties.
In conclusion, 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine stands as a testament to the versatility of heterocyclic compounds in modern chemistry. With ongoing research uncovering new synthetic routes and biological applications, this compound continues to be a focal point in both academic and industrial settings. Its role as a key intermediate in drug discovery and materials science ensures that it will remain an area of active investigation for years to come.
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